4-Chloro-3-(trifluoromethyl)phenylacetic acid

Description

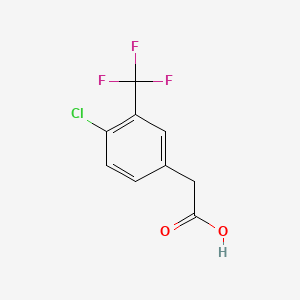

4-Chloro-3-(trifluoromethyl)phenylacetic acid (CAS 22902-86-9) is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol. Its structure features a phenylacetic acid backbone substituted with a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position (Figure 1). Key physical properties include a melting point of 82–84°C, odorless nature, and solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) . This compound is utilized in pharmaceutical research, particularly as a building block for synthesizing receptor antagonists and metal coordination polymers .

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBFOENSKLAYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393260 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22902-86-9 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

This method involves the conversion of [4-chloro-3-(trifluoromethyl)phenyl]methanol to the corresponding bromomethyl derivative, followed by nucleophilic substitution with potassium cyanide to form the acetonitrile intermediate, which is then hydrolyzed to the target carboxylic acid.

Stepwise Procedure and Conditions

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of [4-chloro-3-(trifluoromethyl)phenyl]methanol to 4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene | Carbon tetrabromide (3.48 g, 10.5 mmol) and triphenylphosphine (2.75 g, 10.5 mmol) in tetrahydrofuran (12 mL), ice-cooling then room temperature for 1 h | Not specified | Hexane added, filtration, extraction with ethyl acetate, drying, and silica gel chromatography (n-hexane/ethyl acetate 4:1 to 2:1) |

| 2 | Cyanide substitution to form [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | Potassium cyanide (687 mg, 10.5 mmol) in ethanol-water (3:1, 20 mL), stirred at 60°C for 2 h | Not specified | Extraction and purification by silica gel chromatography |

| 3 | Hydrolysis of nitrile to carboxylic acid | Acetic acid (6 mL) and concentrated hydrochloric acid (6 mL), stirred at 100°C for 2 h | Not specified | Extraction and drying to obtain crude acid |

| 4 | Optional esterification to methyl ester | Methanol (12 mL) and concentrated sulfuric acid (1 mL), stirred at 50°C for 1 h | 45% (two steps total yield for ester) | Purification by silica gel chromatography (n-hexane/ethyl acetate 10:1) |

Analytical Data

- 1H-NMR (400 MHz, CDCl3) for methyl ester: δ 7.58 (1H, d, J = 2.0 Hz), 7.45 (1H, d, J = 8.0 Hz), 7.37 (1H, dd, J = 8.0, 2.0 Hz), 3.70 (3H, s), 3.64 (2H, s).

Preparation via Thionyl Chloride Activation

Overview

The acid can be converted to its acid chloride derivative using thionyl chloride, which is a common intermediate for further synthetic transformations such as amide bond formation.

Reaction Conditions

| Reagent | Conditions | Notes |

|---|---|---|

| Thionyl chloride (5 mL) | Stirred with 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (131 mg, 0.000548 mol) at 60°C for 1 h | Thionyl chloride removed under reduced pressure; residue dissolved in tetrahydrofuran for further use |

This method is typically used to activate the acid for coupling reactions rather than for direct isolation of the acid itself.

Amide Coupling Using HATU and N,N-Diisopropylethylamine

Overview

The acid is employed in peptide coupling reactions using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling reagent and N,N-diisopropylethylamine as the base in N,N-dimethylformamide solvent.

Reaction Conditions and Yield

| Substrate | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (150 mg, 0.0006287 mol) | HATU (230 mg, 0.0006049 mol), N,N-diisopropylethylamine (215 μL, 0.00123 mol) in DMF (5 mL) | Stirred at 50°C for 16 h | Not specified | Reaction monitored by LC/MS; product purified by silica gel chromatography and HPLC |

This method is primarily for synthesizing amide derivatives of the acid but confirms the acid's availability and reactivity under mild coupling conditions.

Alternative Coupling Using Propylphosphonic Anhydride (T3P)

Overview

An alternative amide bond formation method uses 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) as the coupling agent with N,N-diisopropylethylamine in tetrahydrofuran and ethyl acetate.

Reaction Conditions and Yield

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid (89 mg, 0.38 mmol), T3P (50%, wt in EtOAc, 336 μL, 0.57 mmol), N,N-diisopropylethylamine (131 μL, 0.75 mmol) in THF (3 mL) | Reflux at 66°C for 12 h | 32% | Product purified by SCX chromatography and preparative LCMS |

This method provides a moderate yield and is useful for preparing amide derivatives, demonstrating the acid's utility in medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination → Cyanide substitution → Hydrolysis | Carbon tetrabromide, triphenylphosphine, KCN, HCl/AcOH | RT to 100°C, 2-3 h steps | ~45% (ester) | Classical multi-step synthesis from alcohol |

| Acid chloride formation | Thionyl chloride | 60°C, 1 h | Not isolated | Intermediate for further reactions |

| Amide coupling (HATU) | HATU, N,N-diisopropylethylamine, DMF | 50°C, 16 h | Not specified | For amide derivatives |

| Amide coupling (T3P) | T3P, N,N-diisopropylethylamine, THF | 66°C, 12 h | 32% | Alternative coupling reagent |

Research Findings and Notes

- The bromination and cyanide substitution route is well-documented and provides a practical approach to the acid with good purity after chromatographic purification.

- Hydrolysis of the nitrile intermediate requires strong acidic conditions (HCl in acetic acid) at elevated temperature (100°C).

- Esterification of the acid to methyl ester is achieved under acidic methanol conditions, useful for characterization and further synthetic applications.

- Activation of the acid as an acid chloride with thionyl chloride is a common preparative step for amide bond formation.

- Coupling reagents such as HATU and T3P enable efficient amide bond formation with the acid, important for pharmaceutical intermediate synthesis.

- Yields vary depending on the method and scale, with the bromination-cyanide-hydrolysis route providing moderate yields and coupling reactions showing variable efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

Substitution: Common in aromatic compounds, substitution reactions can replace the chloro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the potential of 4-Chloro-3-(trifluoromethyl)phenylacetic acid derivatives as antimicrobial agents. Research indicates that modifications to the compound can enhance its efficacy against various bacterial strains. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

1. Herbicidal Activity

this compound has been investigated for its herbicidal properties. A study reported that analogs of this compound displayed effective herbicidal activity against common weeds in wheat fields. The lead compound showed comparable efficacy to commercial herbicides like diflufenican at specific application rates, indicating its potential as an environmentally friendly alternative .

2. Phytoene Desaturase Inhibition

In silico studies have identified this compound as a potent inhibitor of phytoene desaturase, an enzyme critical in the carotenoid biosynthesis pathway. This inhibition can lead to increased carotenoid accumulation in plants, enhancing their nutritional value and stress tolerance .

Material Science

1. Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and electronic applications where durability is essential .

Data Summary

Case Studies

Case Study 1: Antibacterial Derivatives

A series of derivatives were synthesized from this compound, leading to compounds with improved antibacterial activity compared to the parent compound. These modifications included varying the substituents on the aromatic ring, which significantly influenced their activity profiles.

Case Study 2: Herbicide Development

Field trials conducted on wheat crops demonstrated that specific formulations of this compound effectively controlled weed populations without harming the crop itself. This study supports its application as a selective herbicide in sustainable agriculture.

Mechanism of Action

The mechanism by which 4-Chloro-3-(trifluoromethyl)phenylacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological activities. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

3-Chloro-4-(trifluoromethyl)phenylacetic Acid

- Structure : Chlorine at meta, -CF₃ at para.

- Properties : Melting point 68–71°C , molecular weight 238.59 g/mol.

- Key Difference : Lower melting point than the target compound, likely due to reduced crystal packing efficiency from altered substituent positions .

3-Chloro-5-(trifluoromethyl)phenylacetic Acid

- Structure : Chlorine at meta, -CF₃ at meta (different ring position).

- Properties : Melting point 125–127°C , molecular weight 238.59 g/mol.

- Key Difference : Higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the target compound .

4-Bromo-3-(trifluoromethyl)phenylacetic Acid

- Structure : Bromine replaces chlorine at para.

- Properties : Molecular weight 283.04 g/mol , solubility in chloroform and DMSO.

- Key Difference : Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity, affecting pharmacokinetics in drug design .

Functional Group Variations

4-Chloro-3-(trifluoromethoxy)phenylacetic Acid

- Structure : -OCF₃ replaces -CF₃.

- Properties : Melting point 61–63°C , density 1.504 g/cm³ , molar mass 254.59 g/mol .

2,3-Difluoro-4-(trifluoromethyl)phenylacetic Acid

- Structure : Additional fluorine atoms at ortho and meta positions.

- Properties: Not fully reported, but increased electronegativity likely elevates acidity (lower pKa) compared to the target compound .

Backbone-Modified Analogs

4-Chloro-3-(trifluoromethyl)cinnamic Acid

- Structure : Acetic acid replaced by cinnamic acid (CH₂COOH → CH=CHCOOH).

- Properties : Conjugated double bond increases planarity, influencing UV absorption and metal-binding behavior.

- Application : Used in market studies for agrochemicals, highlighting structural versatility .

2-Chloro-5-(trifluoromethyl)phenylacetic Acid

- Structure : Chlorine at ortho, -CF₃ at meta.

- Properties : Altered steric effects may reduce enzymatic degradation in biological systems compared to the para-substituted target compound .

Biological Activity

4-Chloro-3-(trifluoromethyl)phenylacetic acid (CAS No. 22902-86-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a trifluoromethyl group attached to a phenylacetic acid backbone. These substituents significantly influence the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

- Anti-inflammatory Properties : The compound may modulate inflammatory responses, although specific mechanisms require further investigation.

- Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation.

Structure-Activity Relationships (SAR)

The SAR studies have shown that the presence of electron-withdrawing groups like trifluoromethyl enhances biological potency. For instance, compounds with trifluoromethyl groups have demonstrated increased activity against various biological targets compared to their non-fluorinated counterparts .

| Compound Structure | EC50 (μM) | Biological Activity |

|---|---|---|

| Unsubstituted Phenyl | 22 | Low potency |

| 4-Fluorophenyl | 1.2 | Moderate potency |

| This compound | TBD | Potentially high activity |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar compounds act through:

- Enzyme Inhibition : Compounds with trifluoromethyl groups often inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : These compounds may interact with various receptors, influencing cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Cryptosporidium : Research involving similar phenylacetic acids highlighted their effectiveness against Cryptosporidium parvum, suggesting that structural modifications can enhance potency significantly .

- FDA Drug Approvals : The review of FDA-approved drugs containing trifluoromethyl groups indicates a trend towards increased efficacy in treating various conditions, reinforcing the importance of this functional group in drug design .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound:

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-3-(trifluoromethyl)phenylacetic acid, and how are reaction conditions optimized?

Answer:

A common approach involves multi-step functionalization of phenylacetic acid derivatives. For example, chlorination and trifluoromethylation can be achieved via nucleophilic substitution or coupling reactions. In one protocol, intermediates like 4-chloro-3-iodophenylacetic acid undergo copper-mediated trifluoromethylation using (trifluoromethyl)copper reagents under inert atmospheres . Optimization includes controlling temperature (70–90°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 10 mol% CuI). Purity is enhanced via recrystallization from ethanol/water mixtures (yield: 60–75%) .

Basic: Which analytical methods are recommended for assessing the purity and structural integrity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, using C18 columns and acetonitrile/water mobile phases (85:15 v/v) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.4–7.6 ppm), while the acetic acid moiety shows a singlet (δ 3.7 ppm) .

- ¹⁹F NMR : CF₃ groups exhibit a quintet near δ -62 ppm due to coupling with adjacent protons .

Mass spectrometry (ESI-MS) provides molecular ion confirmation ([M-H]⁻ at m/z 252.02) .

Advanced: How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?

Answer:

Yield variations often arise from incomplete trifluoromethylation or side reactions (e.g., dechlorination). Mitigation strategies include:

- Reagent stoichiometry : Increasing trifluoromethylating agent equivalents (1.5–2.0 equiv.) to drive equilibrium .

- Inert conditions : Rigorous degassing of solvents to prevent copper catalyst oxidation .

- Real-time monitoring : Using inline FTIR to track intermediate formation and adjust reaction kinetics .

Comparative TLC or GC-MS analysis of small- vs. large-scale batches identifies bottlenecks, such as heat transfer inefficiencies in scaled reactors .

Advanced: What methodologies are effective for analyzing the stability of this compound under varying pH conditions?

Answer:

Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Samples are analyzed at intervals via:

- HPLC-UV : To quantify degradation products (e.g., hydrolysis to 3-(trifluoromethyl)phenol derivatives) .

- pH-rate profiling : Identifying degradation pathways (e.g., acid-catalyzed esterification or base-mediated dechlorination) .

At pH < 3, the acetic acid group protonates, reducing solubility and slowing hydrolysis. Above pH 9, nucleophilic attack on the CF₃ group accelerates decomposition (half-life < 24 hours at pH 12) .

Advanced: How should researchers resolve conflicting NMR data for derivatives of this compound?

Answer:

Contradictions often stem from dynamic effects (e.g., rotational isomers) or impurities. Strategies include:

- Variable-temperature NMR : Cooling samples to -40°C slows bond rotation, resolving split signals for diastereomeric intermediates .

- 2D NMR (COSY, HSQC) : Assigning ambiguous peaks by correlating ¹H-¹³C couplings .

- Isotopic labeling : Synthesizing ¹⁹F-labeled analogs to simplify complex splitting patterns in trifluoromethylated derivatives . Cross-validation with X-ray crystallography (e.g., single-crystal diffraction of ethyl ester derivatives) provides definitive structural confirmation .

Advanced: What strategies improve the regioselectivity of trifluoromethylation in phenylacetic acid derivatives?

Answer:

Regioselectivity is controlled via directing groups. For example:

- Meta-chlorination : The chloro substituent directs trifluoromethylation to the ortho position through steric and electronic effects .

- Protecting groups : Converting the acetic acid to a methyl ester reduces electron-withdrawing effects, enhancing reactivity at targeted aromatic positions .

DFT calculations predict transition-state energies to optimize ligand-catalyst interactions (e.g., using bidentate ligands with Pd/Cu systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.